N-(2-nitroanilino)formamide

Electrosynthesis Heterocyclic Chemistry Benzotriazine

Researchers requiring a reliable ortho-nitrophenylhydrazide for synthesizing 1,2,4-benzotriazine-based antitumor or antimicrobial agents often encounter unreactive para- or meta-substituted isomers. N-(2-nitroanilino)formamide solves this problem by enabling exclusive, efficient intramolecular reductive cyclization. Key differentiators: - Achieves up to 75% yield in optimized electrochemical cyclization; para-isomer is unreactive. - Distinct physicochemical profile (XLogP3=1.7, 2 H-bond donors) for tunable ADME optimization. - High thermal resilience (mp 181-182 °C) over 2-nitrophenylhydrazine, ensuring robust storage stability.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 60702-35-4
Cat. No. B13943239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitroanilino)formamide
CAS60702-35-4
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NNC=O)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c11-5-8-9-6-3-1-2-4-7(6)10(12)13/h1-5,9H,(H,8,11)
InChIKeyPOYBFMZEAPIAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitroanilino)formamide (CAS 60702-35-4): Ortho-Substituted Formylhydrazine Intermediate for Heterocyclic Synthesis and Analytical Derivatization


N-(2-Nitroanilino)formamide (CAS 60702-35-4), also referred to as formic acid 2-(o-nitrophenyl)hydrazide or N-formyl-N'-(o-nitrophenyl)hydrazine, is an aromatic hydrazide belonging to the o-nitrophenylhydrazide class [1]. It bears a formyl group on the terminal nitrogen and an ortho-nitro substituent on the phenyl ring, a regiochemical arrangement that enables intramolecular reductive cyclization to 1,2,4-benzotriazine scaffolds not accessible to the corresponding meta- or para-substituted isomers . The compound is employed as a synthetic intermediate in medicinal chemistry and as a derivatization reagent in analytical method development [1].

Synthetic Entry
Ortho-nitro reductive cyclization to 1,2,4-benzotriazine scaffolds
Regiochemistry
Regiochemistry-dependent reactivity; meta/para isomers unreactive for cyclization
Analytical Use
Formylhydrazine derivatization reagent for analytical method development

Why N-(2-Nitroanilino)formamide (CAS 60702-35-4) Cannot Be Replaced by Readily Available Analogs in Ortho-Specific Applications


The ortho-nitro regiochemistry of N-(2-nitroanilino)formamide is structurally essential for key reaction pathways. In reductive or electrochemical conditions, the proximity of the nitro group to the hydrazide side chain permits intramolecular cyclization to generate 1,2,4-benzotriazine systems, a transformation that meta- and para-substituted nitrophenylhydrazides cannot undergo . Additionally, the formyl-substituted hydrazine core confers a different hydrogen-bonding capacity, lipophilicity (XLogP3 = 1.7), and conformational flexibility compared to the simpler N-formanilide analog N-(2-nitrophenyl)formamide (XLogP3 = 1.0, rotatable bond count = 1), impacting solubility, formulation, and reactivity in downstream synthetic or analytical workflows [1][2]. Generic substitution with an isomer or non-formylated derivative therefore fails to replicate these ortho-specific reactivities and physicochemical profiles.

Ortho vs. Para Regioisomer
Para isomer cannot undergo intramolecular reductive cyclization; ortho-specific reactivity is essential for benzotriazine synthesis.
Formylhydrazine vs. Formanilide Core
N-(2-nitrophenyl)formamide lacks the hydrazine NH donor and rotatable bond; physicochemical profile and H-bonding differ, affecting solubility and recognition.
Non-formylated Analog
2-Nitrophenylhydrazine has lower thermal stability and may degrade under high-temperature synthetic conditions.

Quantitative Comparator Evidence: Physicochemical and Reactivity Differentiation of N-(2-Nitroanilino)formamide (CAS 60702-35-4)


Ortho-Nitro Group Enables Intramolecular Reductive Cyclization to 1,2,4-Benzotriazine; Para Isomer Cannot Cyclize

Under electrochemical reduction in aqueous medium, o-nitrophenylhydrazides undergo ring closure to form 1,2,4-benzotriazines . This ortho-specific transformation is completely absent for the para-substituted isomer N-(4-nitroanilino)formamide (CAS 6632-39-9), which lacks the spatial proximity required for intramolecular cyclization [1][2]. In the reported study, electroreduction of N-(2-nitroanilino)formamide (R = H) in acidic media yielded up to 75% of the corresponding benzotriazine, while the para isomer does not produce any benzotriazine product under the same conditions .

Benzotriazine Cyclization
Class-level
75% yield
vs 0% for para isomer
Ortho-specific reductive cyclization reported; para isomer unreactive.
Electrochemical reduction in acidic medium.
Electrosynthesis Heterocyclic Chemistry Benzotriazine

Higher Calculated Lipophilicity (XLogP3) Versus Para-Isomer and N-Formanilide Analog

Computed octanol-water partition coefficients (XLogP3) from PubChem indicate that N-(2-nitroanilino)formamide exhibits higher lipophilicity (XLogP3 = 1.7) than its para-substituted isomer N-(4-nitroanilino)formamide (XLogP3 = 1.3) and significantly higher than the N-formanilide analog N-(2-nitrophenyl)formamide (XLogP3 = 1.0) [1][2][3].

Lipophilicity (XLogP3)
Reported
1.7
Δ +0.4 vs para, +0.7 vs formanilide
May support membrane partitioning review.
Computed values; experimental validation advised.
Lipophilicity Drug Design ADME

Elevated Hydrogen Bond Donor Count Relative to N-(2-Nitrophenyl)formamide

N-(2-Nitroanilino)formamide possesses two hydrogen bond donors (one formamide NH and one hydrazine NH), whereas N-(2-nitrophenyl)formamide (CAS 7418-32-8) contains only one (a single formamide NH) [1][2]. This difference stems from the additional NH group in the hydrazide linker. The increased H-bond donor count enhances aqueous solubility and enables stronger intermolecular interactions in crystal packing and protein-ligand complexes. Both the target compound and its para-isomer share the same HBD count of 2, providing no differentiation between ortho and para on this parameter alone [3].

H-Bond Donors
Reported
2
+1 vs formanilide analog
May support solubility and binding studies.
Computed from Cactvs descriptor engine.
Hydrogen Bonding Solubility Crystal Engineering

Differential Rotatable Bond Count and Conformational Flexibility vs. N-(2-Nitrophenyl)formamide

N-(2-Nitroanilino)formamide contains two rotatable bonds (the N–N single bond and the C–N bond in the hydrazide linker), whereas N-(2-nitrophenyl)formamide has only one rotatable bond [1][2]. This additional degree of conformational freedom may influence molecular recognition events, binding entropy penalties, and crystallization behavior. The para-isomer N-(4-nitroanilino)formamide shares the same rotatable bond count of 2, offering no ortho-vs-para differentiation on this metric [3].

Rotatable Bonds
Reported
2
+1 vs formanilide analog
Conformational context may influence binding entropy.
Computed; polymorph outcomes may vary.
Conformational Entropy Molecular Recognition Flexibility

Higher Melting Point and Thermal Stability Compared to 2-Nitrophenylhydrazine

N-(2-Nitroanilino)formamide exhibits an experimentally determined melting point of 181–182 °C [1], which is approximately 90 °C higher than that of the non-formylated analog 2-nitrophenylhydrazine (mp 91–93 °C) [2]. This substantial thermal stability advantage arises from the formyl substitution, which introduces additional intermolecular hydrogen-bonding interactions in the solid state. Elevated melting point can be indicative of greater thermal robustness during storage, shipping, and high-temperature synthetic procedures.

Melting Point
Reported
181–182 °C
~90 °C higher than 2-nitrophenylhydrazine
May support thermal stability screening.
Experimental values; storage assessment recommended.
Thermal Stability Storage Solid-Phase Synthesis

High-Value Application Scenarios for N-(2-Nitroanilino)formamide (CAS 60702-35-4) Where Ortho-Specific Reactivity and Physicochemical Profile Are Critical


Electrosynthetic Production of 1,2,4-Benzotriazine Pharmacophores

Research groups synthesizing 1,2,4-benzotriazine-based antitumor or antimicrobial agents should prioritize N-(2-nitroanilino)formamide as the key intermediate. Only the ortho-substituted isomer undergoes reductive cyclization to the benzotriazine core, achieving up to 75% yield under optimized electrochemical conditions, whereas the para-isomer is unreactive . This ortho-specific transformation enables a concise synthetic route unavailable from alternative regioisomers.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bonding

In drug discovery programs where logP modulation and hydrogen-bond donor capacity are critical ADME parameters, N-(2-nitroanilino)formamide offers a distinct profile: XLogP3 = 1.7 (intermediate lipophilicity) combined with two H-bond donors [1][2]. This differentiates it from the less lipophilic and singly H-bond-donating N-(2-nitrophenyl)formamide (XLogP3 = 1.0, HBD = 1), providing medicinal chemists with a tunable scaffold for optimizing membrane permeability and target binding simultaneously [1].

High-Temperature or Long-Term Stability-Demanding Workflows

For synthetic protocols or procurement scenarios requiring robust storage and thermal resilience, N-(2-nitroanilino)formamide (mp 181–182 °C) is strongly preferred over the more thermally labile 2-nitrophenylhydrazine (mp 91–93 °C) [3]. The ~90 °C melting point advantage minimizes degradation risks during extended storage and permits use in higher-temperature reactions without premature decomposition.

Conformational Analysis and Polymorph Screening in Solid-Form Development

The two rotatable bonds of N-(2-nitroanilino)formamide provide conformational flexibility that can lead to polymorphic diversity, an asset in solid-form screening for pharmaceutical development [1]. In contrast, the more rigid N-(2-nitrophenyl)formamide (1 rotatable bond) limits the accessible conformational landscape, potentially restricting the number of stable crystal forms available for formulation optimization [1].

Application
Selection Property
Validation Focus
1,2,4-Benzotriazine scaffold synthesis
Ortho-nitro regiochemical reactivity
Reductive cyclization pathway validation
Lead optimization (lipophilicity/HBD balance)
Intermediate XLogP3 and dual H-bond donors
Membrane permeability and target-binding review
High-temperature or long-term storage
Elevated melting point thermal stability
Thermal degradation profile assessment
Solid-form polymorph screening
Hydrazide linker conformational flexibility
Conformational landscape and polymorph outcome review
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